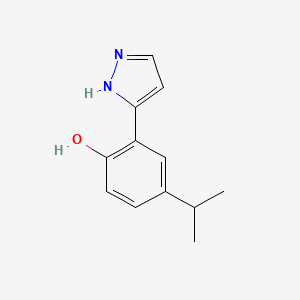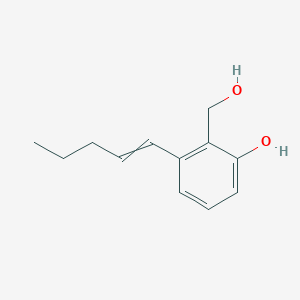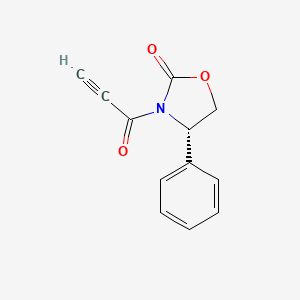
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an oxazolidinone ring. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenylglycinol and propargyl bromide.
Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction, where the (S)-phenylglycinol reacts with a carbonyl compound.
Introduction of Prop-2-ynoyl Group: The prop-2-ynoyl group is introduced through an alkylation reaction using propargyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and prop-2-ynoyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one: Unique due to its specific substituents and chiral nature.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis, and its potential biological activities make it a subject of interest in medicinal chemistry.
属性
CAS 编号 |
192203-93-3 |
|---|---|
分子式 |
C12H9NO3 |
分子量 |
215.20 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-3-prop-2-ynoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H9NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h1,3-7,10H,8H2/t10-/m1/s1 |
InChI 键 |
CFOHJWUQDLXCBF-SNVBAGLBSA-N |
手性 SMILES |
C#CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
规范 SMILES |
C#CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


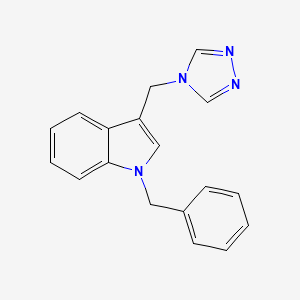
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
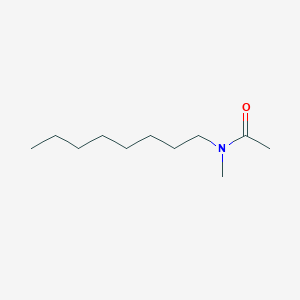
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
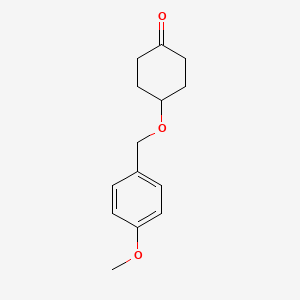

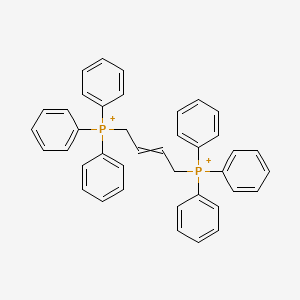

![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)

